![molecular formula C12H16N2OS B012491 N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine CAS No. 100253-53-0](/img/structure/B12491.png)
N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
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Description
N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine, or 4-ethoxyphenylthiazin-2-amine (4-EPT), is an organic compound derived from the amino acid thiazine. It is a highly versatile compound with a diverse range of potential applications in the fields of medicine, research, and industry. 4-EPT has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Synthesis of Novel Compounds
The compound is used in the synthesis of novel N-(4-Ethoxyphenyl) Azetidin-2-ones . These compounds are synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The synthesized compounds are then treated with ceric ammonium nitrate to yield the N-dearylated 2-azetidinones .
Biological Activity
Thiophene-based analogs, which include this compound, are of interest to scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Radioprotection
The compound has been studied for its protective role against radiation-induced hematopoietic and intestinal injury in mice . The study found that pretreatment with the compound improved the survival of mice exposed to a lethal dose of radiation .
Industrial Chemistry
Thiophene derivatives, which include this compound, are utilized in industrial chemistry and material science as corrosion inhibitors .
Organic Semiconductors
Thiophene-mediated molecules, including this compound, have a prominent role in the advancement of organic semiconductors .
Organic Light-Emitting Diodes (OLEDs)
The compound is used in the fabrication of organic light-emitting diodes (OLEDs) .
Pharmacological Properties
Molecules with the thiophene ring system, including this compound, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Zinc Complex
A complex of zinc with this compound, LZnCl2, was synthesized for subsequent medical trials . The complex exhibited an insufficient stability in aqueous and physiological saline solutions, but was stable as the solution in alcohol .
properties
IUPAC Name |
N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-2-15-11-6-4-10(5-7-11)14-12-13-8-3-9-16-12/h4-7H,2-3,8-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTMGLXKZQVYEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NCCCS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368198 |
Source
|
Record name | N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729224 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
100253-53-0 |
Source
|
Record name | N-(4-Ethoxyphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60368198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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